N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride is a complex organic compound characterized by its molecular formula and a CAS number of 83850-82-2. This compound features an anthranilic acid backbone, which is modified with a diethylaminoethyl carbamoyl group attached to a benzyl moiety. The presence of the hydrochloride indicates that it exists as a salt, enhancing its solubility and stability in various solvents. The structure can be depicted as follows:
The chemical reactivity of N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride can be attributed to its functional groups. It may undergo typical reactions associated with amides and carboxylic acids, including hydrolysis, amidation, and esterification. The diethylamino group can also participate in nucleophilic substitutions, while the anthranilic acid component might engage in electrophilic aromatic substitution reactions.
This compound has shown potential biological activities, particularly in the realm of pharmacology. Anthranilic acid derivatives are known for their roles as inhibitors of P-glycoprotein, which is involved in multidrug resistance in cancer therapy. Studies indicate that such compounds may enhance drug absorption and distribution while reducing drug elimination rates in various tissues . Additionally, derivatives of anthranilic acid have demonstrated anti-inflammatory properties and antimicrobial activity against various pathogens, making them candidates for therapeutic applications .
The synthesis of N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride typically involves multiple steps:
These steps may require specific conditions such as temperature control and solvent choice to optimize yield and purity.
N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride has potential applications in medicinal chemistry, particularly as a drug candidate for treating conditions related to inflammation and infection. Its ability to modulate multidrug resistance makes it significant in cancer treatment strategies. Furthermore, its derivatives may serve as lead compounds for developing new anti-inflammatory and antimicrobial agents.
Interaction studies involving this compound often focus on its ability to influence drug metabolism and transport mechanisms within biological systems. Research indicates that anthranilic acid derivatives can interact with P-glycoprotein, potentially affecting the pharmacokinetics of co-administered drugs . These interactions are crucial for understanding how this compound can be utilized alongside other therapeutic agents.
Several compounds share structural similarities with N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride, particularly within the anthranilic acid derivative class:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-acetyl-N-(dimethylcarbamoylmethyl)-ethyl ester | Acetamido group | Less basic than diethylamino derivative |
| Anthranilic acid, N-methyl-N-(alpha,alpha,alpha-trifluoro-m-tolyl)- | Trifluoromethyl group | Enhanced lipophilicity |
| Anthranilic acid derivatives with quinoline substitutions | Quinoline moiety | Potential for varied biological activity |
| Anthranilic acid, N-(p-(trifluoromethylsulfonyl)phenyl)- | Sulfonyl group | Increased solubility properties |
The uniqueness of N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride lies in its specific combination of a diethylamino group and an anthranilic acid structure, which may confer distinct pharmacological properties not present in other derivatives.